molecular formula C8H5Cl2FO B1445506 2',3'-Dichloro-5'-fluoroacetophenone CAS No. 1803718-44-6

2',3'-Dichloro-5'-fluoroacetophenone

Cat. No.: B1445506
CAS No.: 1803718-44-6
M. Wt: 207.03 g/mol
InChI Key: BGCQDRVXLBDXTP-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-5’-fluoroacetophenone is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-5’-fluoroacetophenone typically involves the chlorination and fluorination of acetophenone derivatives. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate, which is then acylated to produce the desired compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as quaternary ammonium salts or novel CNC catalysts to improve efficiency and yield .

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-5’-fluoroacetophenone may involve continuous flow processes and microchannel reaction technologies to enhance reaction rates and product purity. These methods also aim to reduce waste and improve sustainability by utilizing advanced catalytic systems and optimizing reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, quaternary ammonium salts, and various acids and bases. Reaction conditions often involve controlled temperatures and the use of solvents like THF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetophenones, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively .

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-5’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted applications in drug development and industrial processes .

Properties

IUPAC Name

1-(2,3-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCQDRVXLBDXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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